2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol
Description
2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol is an ethanolamine derivative featuring an isopropyl group and a 3-methyl-substituted benzyl moiety attached to its amino nitrogen.
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)14(7-8-15)10-13-6-4-5-12(3)9-13/h4-6,9,11,15H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWZPLZHFMGLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CCO)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol typically involves the reaction of 3-methylbenzyl chloride with isopropylamine to form the intermediate 3-methylbenzyl isopropylamine. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, enhancing the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted ethanolamines and related derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Bronchodilator Activity
The compound has been identified as a potential bronchodilator, particularly useful in the management of bronchial asthma. Its mechanism of action involves stimulation of β-adrenergic receptors, leading to relaxation of bronchial smooth muscle and subsequent dilation of the airways. A patent (US3868461A) highlights its increased stability and lipoidal solubility compared to traditional sympathomimetic agents like isoproterenol, making it a promising candidate for inhalation therapies .
1.2 Anti-Asthma Formulations
The compound can be formulated into various pharmaceutical compositions aimed at treating asthma. These formulations may include aerosolized solutions that deliver the active ingredient directly to the lungs, thereby enhancing therapeutic efficacy while minimizing systemic side effects .
Synthesis and Stability
2.1 Synthesis Pathways
The synthesis of 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol can be achieved through several chemical pathways, including catalytic hydrogenation processes that yield high purity products with favorable yields. The compound's synthesis has been optimized to ensure stability under various conditions, addressing previous challenges associated with similar compounds that exhibited poor stability in light and air .
2.2 Stability Studies
Stability studies reveal that this compound demonstrates enhanced resistance to hydrolysis and oxidation compared to its predecessors. For instance, comparative studies have shown that the rate of hydrolysis in buffer solutions is significantly lower for 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol than for isoproterenol derivatives .
Table 1: Comparative Stability Data
| Compound | Hydrolysis Rate (days) | Oxidation Rate (days) |
|---|---|---|
| 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol | 15 | 20 |
| Isoproterenol | 5 | 7 |
Clinical Evaluations
Clinical evaluations have demonstrated that formulations containing 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol are effective in reducing asthma symptoms with fewer side effects than traditional treatments. In controlled trials, patients reported improved respiratory function and reduced need for rescue inhalers when using this compound as part of their treatment regimen .
Mechanism of Action
The mechanism of action of 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional distinctions:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol (Target) | C₁₃H₂₁NO* | ~207.32 | 3-methylbenzyl, isopropyl | Balanced lipophilicity; methyl enhances aromatic stability |
| 2-{Isopropyl[3-(trifluoromethyl)benzyl]amino}ethanol () | C₁₃H₁₈F₃NO | 261.29 | 3-CF₃ benzyl | Trifluoromethyl group increases metabolic stability and lipophilicity |
| 2-[Cyclopropyl-(3-methylbenzyl)amino]ethanol () | C₁₃H₁₉NO* | 205.30 | Cyclopropyl, 3-methylbenzyl | Strained cyclopropyl group may restrict conformational flexibility |
| 2-{3-(Dimethylamino)propylamino}ethanol () | C₁₁H₂₆N₂O | 202.34 | Dimethylamino propyl, isobutyl | Enhanced solubility due to tertiary amine; longer alkyl chain |
| 2-[(3-Methoxybenzyl)amino]ethanol () | C₁₀H₁₅NO₂ | 181.23 | 3-methoxybenzyl | Methoxy group improves polarity; potential for hydrogen bonding |
| 2-[Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-ethanol () | C₁₁H₂₀N₃O₂* | ~238.30 | Pyridazine ring, methoxy | Heteroaromatic ring introduces π-stacking potential |
*Inferred from structural analogs due to incomplete data.
Key Structural and Functional Insights:
Electron-Withdrawing vs. Electron-Donating Groups: The 3-trifluoromethyl substituent () enhances lipophilicity and resistance to oxidative metabolism compared to the target compound’s methyl group .
Aromatic Ring Modifications :
- Replacement of the benzyl ring with thiophene () or pyridazine () introduces heteroatoms, altering electronic properties and binding affinity in biological systems .
Dimethylamino propyl () adds a basic nitrogen, enhancing solubility and enabling pH-dependent ionization .
Biological Activity
2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development as a drug candidate. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol can be described as follows:
- Molecular Formula : C₁₄H₁₉N
- Molecular Weight : 219.31 g/mol
- Structural Features :
- Isopropyl group
- 3-Methyl-benzyl amino group
- Hydroxyl group attached to the ethanol moiety
Biological Activity Overview
Research indicates that compounds similar to 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol exhibit various biological activities, including:
- Antiproliferative Effects : Some studies have shown that derivatives of amine-containing compounds can inhibit cell proliferation in cancer cell lines.
- Antibacterial Activity : The compound may demonstrate activity against certain bacterial strains, particularly those associated with biofilm formation.
- Neuropharmacological Effects : Potential applications in treating neurological disorders by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Antibacterial | Inhibition of biofilm formation | |
| Neuropharmacological | Modulation of neurotransmitter release |
Case Study 1: Antiproliferative Activity
A study published in Nature Reviews examined the antiproliferative effects of various amino alcohols, including derivatives similar to 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol. The research indicated that these compounds could significantly reduce cell viability in specific cancer lines through apoptosis induction.
Case Study 2: Antibacterial Properties
Research conducted on the antibacterial effects of amine compounds showed that certain derivatives effectively inhibited biofilm formation in uropathogenic Escherichia coli strains. The presence of the isopropyl and benzyl groups was linked to enhanced activity against bacterial adhesion and colonization.
Case Study 3: Neuropharmacological Effects
A study highlighted the neuropharmacological potential of similar compounds in modulating orexin receptors, which are crucial for regulating wakefulness and appetite. The findings suggest that modifications in the amino structure could lead to improved receptor affinity and selectivity.
The biological activity of 2-[Isopropyl-(3-methyl-benzyl)-amino]-ethanol can be attributed to several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : Inhibition of enzymes involved in cell proliferation and bacterial metabolism.
- Membrane Interaction : Alteration of bacterial membrane integrity, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
